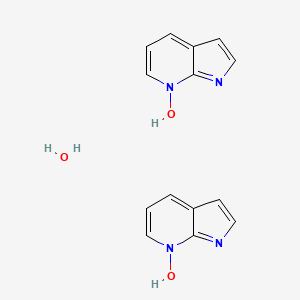

7-Azaindole N-oxide hemihydrate

Übersicht

Beschreibung

7-Azaindole N-oxide hemihydrate is a compound with the empirical formula C7H6N2O · 0.5H2O . It is a white to tan solid, powder, or off-white powder . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .

Synthesis Analysis

7-Azaindole is a starting material in a recent synthesis of azaserotonin . The synthesis of azaindoles from pyridine and pyrrole building blocks has been developed . A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles is presented starting from nicotinic acid derivatives or 2,6-dichloropyridine .Molecular Structure Analysis

The molecular weight of 7-Azaindole N-oxide hemihydrate is 143.14 . The molecular formula is C7H6N2O · 0.5H2O .Chemical Reactions Analysis

7-Azaindole N-oxide hemihydrate has been used in the synthesis of azaserotonin . It has also been used in the synthesis of coordination compounds containing protonated 7-azaindole-N-oxide .Physical And Chemical Properties Analysis

7-Azaindole N-oxide hemihydrate is a solid with a melting point of 102-118 °C . It has a molecular weight of 143.14 . The empirical formula is C7H6N2O · 0.5H2O .Wissenschaftliche Forschungsanwendungen

Regioselective Arylation : N-methyl 6- and 7-azaindole N-oxides undergo regioselective direct arylation of the azine ring, followed by an additional regioselective azole direct arylation, which is useful in organic synthesis (Huestis & Fagnou, 2009).

Luminescence and Reactivity for Probes and Imaging : 7-Azaindole derivatives have been investigated for their uses in biological probes and imaging. They exhibit luminescent properties useful for organic light-emitting diodes and show unusual reactivity toward C-H and C-X bonds (Zhao & Wang, 2010).

Transition-Metal-Free Synthesis : A novel method for transition-metal-free synthesis of 7-azaindoles through a one-pot synthesis involving amination of pyridine N-oxides has been developed, demonstrating simple operation and wide substrate scope (Wang et al., 2018).

Palladium-Catalyzed Alkenylation : There's a report of a palladium-catalyzed C-3 selective alkenylation of 7-azaindoles, offering a new approach in functionalizing pharmaceutically important 7-azaindoles (Kannaboina, Kumar, & Das, 2016).

Rhodium-Catalyzed Annulation : Rhodium(III)-catalyzed double C-H activation involving N-directed ortho C-H activation has been developed to form complex 7-azaindole derivatives, showcasing a broad scope of 7-azaindoles and internal alkynes in this oxidative annulation reaction (Li et al., 2015).

Functionalization Chemistry : The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research, especially due to their medicinal properties. Advances in metal-catalyzed chemistry have supported novel methods for 7-azaindole functionalization (Kannaboina, Mondal, Laha, & Das, 2020).

Microwave-Assisted Synthesis : A robust and flexible synthesis of 1,3- and 1,3,6-substituted 7-azaindoles has been presented, where microwave heating dramatically accelerates the reaction, making it valuable in medicinal chemistry (Schirok, 2006).

Excited-State Proton Transfer : Studies have examined the nonradiative pathways of 7-azaindole in various solvents, providing evidence for concerted, excited-state double-proton transfer processes (Chen, Gai, & Petrich, 1993).

Photophysics in Peptides and Proteins : The photophysics of 7-azaindole, especially when incorporated into proteins or interacting with them, have been characterized, emphasizing its potential as a novel optical probe (Gai, 1991).

Photophysics and Biological Applications : The interactions of 7-azaindole with its environment have been studied, particularly focusing on its fluorescence properties in water versus nonaqueous solvents and its sensitivity to environmental changes (Smirnov et al., 1997).

Safety And Hazards

Zukünftige Richtungen

7-Azaindole N-oxide hemihydrate has been used in the synthesis of coordination compounds . It has also been used in the synthesis of azaserotonin . The utility of hydrogen bonding within the coordination sphere for influencing structural outcomes is relevant to the construction of stable higher-order crystalline assemblies .

Eigenschaften

IUPAC Name |

7-hydroxypyrrolo[2,3-b]pyridine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6N2O.H2O/c2*10-9-5-1-2-6-3-4-8-7(6)9;/h2*1-5,10H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKTXWVCKFOLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=CC2=C1)O.C1=CN(C2=NC=CC2=C1)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746265 | |

| Record name | 7H-Pyrrolo[2,3-b]pyridin-7-ol--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Azaindole N-oxide hemihydrate | |

CAS RN |

1202864-61-6 | |

| Record name | 7H-Pyrrolo[2,3-b]pyridin-7-ol--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1202864-61-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)

![tert-Butyl 4-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598282.png)